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Get Quote

The table below summarizes the half-maximal inhibitory concentration (IC50) values for Pictilisib against

the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate

greater potency.

PI3K Isoform IC50 (nM) Notes

p110α 3 nM Primary target, high potency [1] [2].

p110δ 3 nM Primary target, high potency; comparable to p110α [1] [2].

p110β 33 nM Approximately 11-fold lower potency than for p110α/δ [3] [1].

p110γ 75 nM Approximately 25-fold lower potency than for p110α/δ [3] [1].

Pictilisib demonstrates modest selectivity, being most potent against the p110α and p110δ isoforms. It is

about 11-fold less potent against p110β and 25-fold less potent against p110γ compared to p110α [3]. It is

also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].

Pictilisib vs. Other PI3K Inhibitors

To contextualize Pictilisib's profile, the following table compares it to other PI3K inhibitors in clinical

development.
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Inhibitor Primary Target(s) Key Selectivity Feature

Pictilisib p110α, p110δ, p110β,
p110γ

Pan-class I inhibitor with modest selectivity for p110α/δ over
p110β/γ [2].

Alpelisib p110α Isoform-specific inhibitor (e.g., >50x selective vs p110β) [2]
[4].

Idelalisib p110δ Isoform-specific inhibitor (e.g., >50x selective vs other
isoforms) [2].

Copanlisib p110α, p110δ, p110β,
p110γ

Pan-class I inhibitor with a ~10 fold preference for p110α/δ
[2].

Duvelisib p110δ, p110γ Dual δ/γ specific inhibitor [5].

This comparison highlights the key difference: Pictilisib and Copanlisib are pan-PI3K inhibitors, while

others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].

Structural Basis of Inhibition and Experimental
Assessment

Pictilisib's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic

subunit.

Binding Mode: As a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, Pictilisib
binds in a flat conformation within the adenine-binding pocket of the p110 subunit and extends into

a deeper affinity pocket [2]. This mode is typical for multi-targeted pan-PI3K inhibitors.
Contrast with Selective Inhibitors: Isoform-selective inhibitors like Idelalisib often have a propeller-
shaped structure. Their binding induces a fit in a conformational mobile region of the protein,
creating a "selectivity pocket" that is not utilized by flat inhibitors like Pictilisib [2]. This fundamental

difference in binding explains their distinct selectivity profiles.

The following diagram illustrates the core PI3K-AKT signaling pathway that Pictilisib inhibits.

Pictilisib inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.
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Key Experimental Protocol for Profiling

The standard method for establishing the selectivity profile of a PI3K inhibitor like Pictilisib involves in

vitro activity assays using purified recombinant human PI3K isoforms.

Method: PI3K Enzyme Activity Assay [5] [2]

Objective: To determine the IC50 value of Pictilisib for each purified class I PI3K isoform (p110α,

p110β, p110δ, p110γ).
Key Reagents:

Purified recombinant human PI3K isoforms.
Pictilisib (e.g., sourced from Selleckchem).

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.
ATP and Mg²⁺.

Detection system for the reaction product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Procedure:

Reaction Setup: Incubate each PI3K isoform with its substrate (PIP2) and ATP in the presence
of a serial dilution of Pictilisib.

Control: Run parallel reactions with a vehicle (e.g., DMSO) instead of the inhibitor to establish
100% enzyme activity.

Reaction Stop: Stop the reaction after a defined period.
Product Detection: Quantify the amount of PIP3 produced. Common methods include ELISA-

based assays or mobility shift assays.
Data Analysis:

Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the
Pictilisib concentration.

Fit the data points with a non-linear regression curve to calculate the IC50 value for each
isoform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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